molecular formula C10H8N4 B1433489 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile CAS No. 1803570-06-0

5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile

Cat. No.: B1433489
CAS No.: 1803570-06-0
M. Wt: 184.2 g/mol
InChI Key: LKPXDAIOFUXDMY-UHFFFAOYSA-N
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Description

“5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Scientific Research Applications

Corrosion Inhibition

Aryl pyrazolo pyridine derivatives have been investigated for their potential as corrosion inhibitors. For instance, Sudheer and Quraishi (2015) explored the inhibition effect of three aryl pyrazole pyridine derivatives on copper corrosion in hydrochloric acid, finding significant inhibition efficiencies and confirming the presence of inhibitors on the copper surface through electrochemical and microscopic methods (Sudheer & Quraishi, 2015).

Synthesis and Device Characterization

The structural, optical, and junction characteristics of pyrazolo pyridine derivatives have been examined. Zedan, El-Taweel, and El-Menyawy (2020) studied two pyridine derivatives, revealing their polycrystalline nature and estimating optical energy gaps. They also fabricated heterojunctions with these compounds, which showed potential for use as photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Supramolecular Aggregation

Research into the supramolecular aggregation of pyrazolo pyridine derivatives has been conducted. Low, Cobo, Sánchez, Trilleras, and Glidewell (2007) analyzed the crystal structures of three such derivatives, exploring their hydrogen bonding patterns and supramolecular arrangements (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).

Antitumor and Antimicrobial Activities

El-Borai, Rizk, Abd‐Aal, and El-Deeb (2012) synthesized pyrazolo[3,4-b]pyridine derivatives using microwave irradiation and tested them for antibacterial and antifungal activities. They also assessed their antitumor activity against liver cell lines, identifying compounds with significant activity (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

Vibrational Spectra and Structure Investigations

Theoretical and experimental studies have been conducted on the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives. Bahgat, Jasem, and El‐Emary (2009) utilized FT-IR and FT-Raman spectroscopy alongside DFT calculations to analyze two derivatives, providing insights into their molecular structures (Bahgat, Jasem, & El‐Emary, 2009).

Novel Synthesis Methods

Innovative synthesis methods for pyrazolo[3,4-b]pyridine derivatives have been developed. For example, Hu, Peng, Huang, Yang, Chen, Yan, and colleagues (2018) reported on the synthesis of novel derivatives using tin(IV) chloride, demonstrating the creation of new compounds through annulation reactions (Hu, Peng, Huang, Yang, Chen, Yan, et al., 2018).

Biochemical Analysis

Biochemical Properties

5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Moreover, this compound can alter gene expression by modulating transcription factors and epigenetic markers. In terms of cellular metabolism, this compound can affect the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcription of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound remains stable under various conditions, but it can degrade over time when exposed to light and heat . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and memory by increasing acetylcholine levels . At high doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . Its localization within these organelles can influence its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

5-methyl-6-pyrazol-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-8-5-9(6-11)7-12-10(8)14-4-2-3-13-14/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPXDAIOFUXDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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